4-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-4-oxobutanamide
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Overview
Description
3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)PROPANAMIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydrazone moiety, using reagents like alkyl halides or acyl chlorides.
Condensation: It can participate in condensation reactions with various carbonyl compounds to form Schiff bases and other derivatives.
Scientific Research Applications
3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activities, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)PROPANAMIDE include:
N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE: This compound has a similar hydrazone structure but with different substituents, leading to variations in its chemical and biological properties.
N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE:
The uniqueness of 3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)PROPANAMIDE lies in its specific substituents, which confer unique chemical reactivity and biological activities compared to other hydrazone derivatives.
Properties
Molecular Formula |
C18H19N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-methylphenyl)butanediamide |
InChI |
InChI=1S/C18H19N3O4/c1-12-2-5-14(6-3-12)20-17(24)8-9-18(25)21-19-11-13-4-7-15(22)10-16(13)23/h2-7,10-11,22-23H,8-9H2,1H3,(H,20,24)(H,21,25)/b19-11+ |
InChI Key |
FFIZGTRCKPJKIU-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)O)O |
solubility |
13.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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